In-depth Technical Guide: 2,2-Difluoropropylamine Hydrochloride
In-depth Technical Guide: 2,2-Difluoropropylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluoropropylamine hydrochloride is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the known chemical properties of 2,2-difluoropropylamine hydrochloride, drawing from available data to support its application in research and development.
While this guide consolidates the available information, it is important to note that detailed experimental protocols for its synthesis and comprehensive spectral analyses are not widely available in the public domain. The information presented herein is curated from chemical supplier databases and general chemical literature.
Chemical and Physical Properties
2,2-Difluoropropylamine hydrochloride is a white to off-white crystalline solid.[1] Its structure features a propyl chain with two fluorine atoms on the second carbon and a primary amine group, which is protonated to form the hydrochloride salt. This salt form generally enhances the compound's stability and solubility in aqueous media.[1]
Table 1: General and Physical Properties of 2,2-Difluoropropylamine Hydrochloride
| Property | Value | Reference(s) |
| IUPAC Name | 2,2-difluoropropan-1-amine;hydrochloride | [2][3] |
| Synonyms | 1-Amino-2,2-difluoropropane hydrochloride, 2,2-Difluoro-1-propanamine hydrochloride | [1][2] |
| CAS Number | 868241-48-9 | [1][2][3] |
| Molecular Formula | C₃H₈ClF₂N | [1][2][4] |
| Molecular Weight | 131.55 g/mol | [1][2][4] |
| Appearance | White to off-white crystalline powder/solid | [1][4] |
| Melting Point | Data not consistently available. | |
| Boiling Point | 78 °C (for the free amine, 2,2-difluoropropylamine) | [3][5] |
| Solubility | Soluble in water and polar organic solvents.[6] Quantitative data is not readily available. | [6] |
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of 2,2-difluoropropylamine hydrochloride is not explicitly described in publicly available literature. However, general descriptions suggest that its synthesis involves complex chemical processes, likely starting from readily available fluorinated precursors.[6] A plausible synthetic route could involve the reductive amination of a suitable difluorinated carbonyl compound.
Generalized Synthetic Workflow
Below is a conceptual workflow for a potential synthesis route. This diagram is for illustrative purposes and does not represent a validated experimental protocol.
Caption: A plausible synthetic pathway to 2,2-difluoropropylamine hydrochloride.
Spectroscopic Data
Table 2: Expected Spectroscopic Characteristics
| Technique | Expected Features |
| ¹H NMR | - A triplet for the methyl (CH₃) protons, split by the two fluorine atoms.- A triplet for the methylene (CH₂) protons, split by the two fluorine atoms.- A broad singlet for the ammonium (NH₃⁺) protons, which may exchange with D₂O. |
| ¹³C NMR | - A triplet for the methyl carbon due to C-F coupling.- A triplet for the difluorinated carbon (CF₂) with a large C-F coupling constant.- A triplet for the methylene carbon (CH₂) due to C-F coupling. |
| ¹⁹F NMR | - A single resonance, likely a quartet, due to coupling with the methyl and methylene protons. |
| FTIR | - Broad N-H stretching bands for the ammonium group (R-NH₃⁺) in the range of 3200-2800 cm⁻¹.- N-H bending (asymmetric and symmetric) bands around 1600-1500 cm⁻¹.- Strong C-F stretching bands, typically in the 1100-1000 cm⁻¹ region. |
| Mass Spec. | - The mass spectrum of the free base (C₃H₇F₂N, MW: 95.09) would show a molecular ion peak (M⁺) at m/z 95. Fragmentation patterns would involve the loss of fluorine, methyl, or amine groups. |
Reactivity and Stability
As a primary amine hydrochloride, 2,2-difluoropropylamine hydrochloride is expected to exhibit reactivity typical of this functional group. The amine can act as a nucleophile in reactions with various electrophiles, such as alkyl halides, acyl chlorides, and aldehydes/ketones (after conversion to the free base). The presence of the electron-withdrawing fluorine atoms on the adjacent carbon may influence the nucleophilicity of the amine.
The compound is expected to be a stable solid under standard laboratory conditions.[6] Amine hydrochlorides are generally more stable and less prone to oxidation than their corresponding free bases.
Safety and Handling
2,2-Difluoropropylamine hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Data sourced from PubChem.[2]
Applications in Drug Development
Fluorinated building blocks like 2,2-difluoropropylamine hydrochloride are valuable in drug discovery for several reasons:
-
Metabolic Stability: The C-F bond is stronger than the C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug molecule.
-
Modulation of pKa: The electron-withdrawing nature of fluorine atoms can lower the basicity (pKa) of the nearby amine group, which can affect the drug's ionization state at physiological pH, influencing its absorption, distribution, and target binding.
-
Conformational Control: The steric and electronic properties of fluorine can influence the preferred conformation of a molecule, potentially leading to a better fit with its biological target.
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Enhanced Binding Interactions: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions.
This compound serves as a key intermediate for the synthesis of more complex molecules in the development of new pharmaceuticals and agrochemicals.[6]
Conclusion
2,2-Difluoropropylamine hydrochloride is a valuable building block for chemical synthesis, particularly in the fields of pharmaceutical and agrochemical research. While its basic chemical and physical properties are documented by commercial suppliers, a significant gap exists in the public domain regarding detailed experimental protocols and comprehensive analytical data. Researchers and scientists utilizing this compound are encouraged to perform their own detailed characterization and to consult safety data sheets for proper handling. Further publication of experimental work involving this compound would be highly beneficial to the scientific community.
References
- 1. CAS 868241-48-9: 2,2-Difluoropropylamine hydrochloride [cymitquimica.com]
- 2. 2,2-Difluoropropylamine hydrochloride | C3H8ClF2N | CID 2758355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 868241-48-9 / 2,2-Difluoropropylamine hydrochloride | BTCpharm华祥医药 [btcpharm.com]
- 5. 2,2-DIFLUOROPROPYLAMINE CAS#: 421-00-1 [amp.chemicalbook.com]
- 6. echemi.com [echemi.com]
